molecular formula C21H14N6S B13362397 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13362397
M. Wt: 382.4 g/mol
InChI Key: ZZNLKWGJBHRWLY-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. The imidazo[1,2-a]pyridine system is substituted with a methyl group at position 2, while the triazolothiadiazole ring carries a 2-naphthyl group at position 5.

Properties

Molecular Formula

C21H14N6S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H14N6S/c1-13-18(26-11-5-4-8-17(26)22-13)19-23-24-21-27(19)25-20(28-21)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3

InChI Key

ZZNLKWGJBHRWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents used in these reactions include bromine, piperidine, and various acids and bases. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .

Scientific Research Applications

2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name Substituents (Triazolothiadiazole Position 6) Molecular Formula Molecular Mass (g/mol) Key Bioactivity/Properties Reference
Target Compound 2-Naphthyl C₂₀H₁₄N₆S* ~362.43* Hypothesized antimicrobial/antifungal -
6-(1-Naphthyl)-3-(2-pyridinyl)triazolothiadiazole 1-Naphthyl C₁₈H₁₁N₅S 329.38 Structural analog; no explicit bioactivity
6-(1-Naphthylmethyl)-3-(3-pyridinyl)triazolothiadiazole 1-Naphthylmethyl C₁₉H₁₃N₅S 343.40 Increased lipophilicity
3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives α-Naphthylmethylene Variable ~350–400 Antimicrobial, plant growth regulation
6-(5-Nitro-2-furanyl)triazolothiadiazole 5-Nitro-2-furanyl C₁₀H₆N₆O₂S 282.26 Enhanced antibacterial activity

*Hypothetical values based on structural similarity.

Key Observations:

Naphthyl Substitution Position :

  • The 2-naphthyl group in the target compound may offer superior steric and electronic interactions compared to 1-naphthyl derivatives (e.g., ), as the β-position (2-naphthyl) allows for better planar alignment with biological targets.
  • α-Naphthylmethylene derivatives ( ) demonstrated antimicrobial activity, suggesting that substituent orientation critically influences bioactivity.

Electron-Withdrawing Groups :

  • Nitro-furanyl substitution ( ) enhances antibacterial potency, likely due to improved electrophilicity and target binding.

Contradictions and Limitations

  • While some studies emphasize the triazolothiadiazole core as the primary bioactive component ( ), others attribute activity to peripheral substituents ( ). This suggests both structural elements are critical.
  • Limited data exist on the imidazo[1,2-a]pyridine moiety’s direct role in bioactivity, though its presence in correlates with enhanced antibacterial effects.

Biological Activity

The compound 2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Structural Overview

The compound features a unique combination of imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole moieties. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Research indicates that compounds containing the triazolo-thiadiazole framework exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of triazolo-thiadiazoles showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This suggests that the incorporation of the thiadiazole ring enhances the anticancer efficacy.
  • Mechanism of Action : The compound has been noted for its ability to activate caspases and induce apoptosis in cancer cells . This mechanism is critical for developing targeted cancer therapies.

Antimicrobial Activity

Compounds with similar scaffolds have shown broad-spectrum antimicrobial activity. For example:

  • In Vitro Studies : Various studies have reported that derivatives of 1,3,4-thiadiazole demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . The presence of the naphthyl group in this compound may enhance its lipophilicity, improving membrane penetration and efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been extensively documented:

  • Experimental Models : In animal models, triazolo-thiadiazole derivatives have exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) . This activity is crucial for developing treatments for chronic inflammatory diseases.

Research Findings and Case Studies

StudyFindingsReference
Mathew et al.Synthesized various triazolo-thiadiazoles; some showed strong anti-inflammatory and analgesic activities
Revelant et al.Evaluated antiproliferative activity against six cancer cell lines; compounds with IC50 < 10µM were identified
Preliminary EvaluationAll tested derivatives exhibited significant cytotoxic potential with IC50 values ranging from 1.1–18.8 µM

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